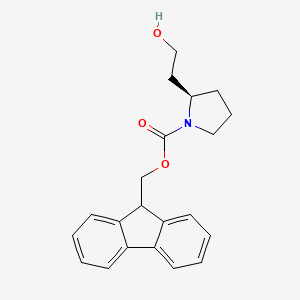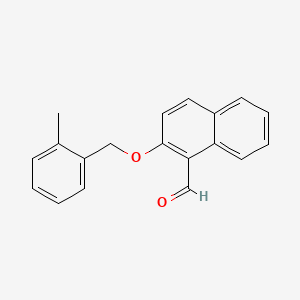
2-((2-Methylbenzyl)oxy)-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methylbenzyl)oxy)-1-naphthaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a naphthalene ring substituted with a 2-methylbenzyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbenzyl)oxy)-1-naphthaldehyde typically involves the reaction of 2-methylbenzyl alcohol with 1-naphthaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the naphthaldehyde. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methylbenzyl)oxy)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-((2-Methylbenzyl)oxy)-1-naphthoic acid.
Reduction: 2-((2-Methylbenzyl)oxy)-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-((2-Methylbenzyl)oxy)-1-naphthaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-((2-Methylbenzyl)oxy)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
2-((2-Methylbenzyl)oxy)-1-naphthaldehyde can be compared with other similar compounds, such as:
2-((2-Methylbenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-((2-Methylbenzyl)oxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
2-((2-Methylbenzyl)oxy)-1-naphthoic acid: The oxidized form of this compound.
Propriétés
Formule moléculaire |
C19H16O2 |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methoxy]naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H16O2/c1-14-6-2-3-8-16(14)13-21-19-11-10-15-7-4-5-9-17(15)18(19)12-20/h2-12H,13H2,1H3 |
Clé InChI |
ZYWRYRFTOLEHFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1COC2=C(C3=CC=CC=C3C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12986990.png)
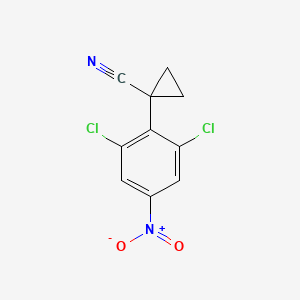
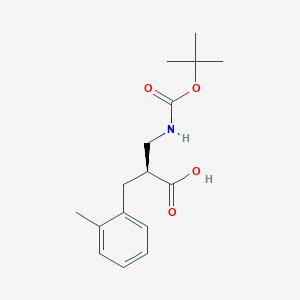
![tert-Butyl 1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12987006.png)
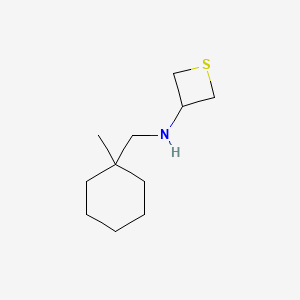


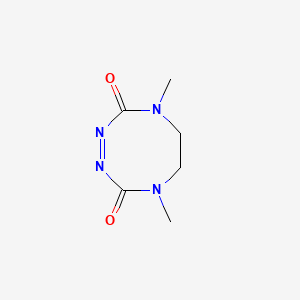
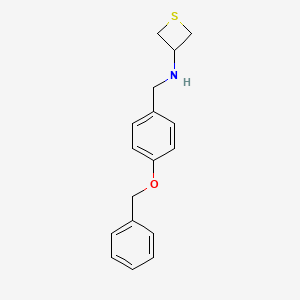
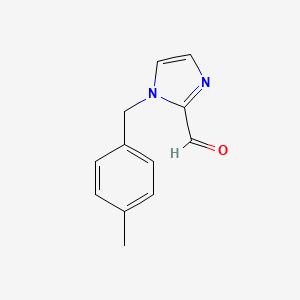
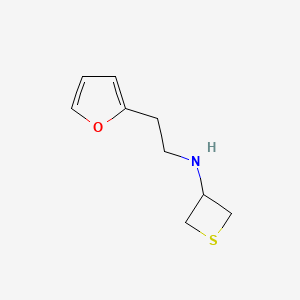

![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
